Cas no 2198869-45-1 (N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide)

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide
- F6515-3587
- AKOS032728082
- 2198869-45-1
- N-cyclohexyl-3-(triazol-2-yl)pyrrolidine-1-carboxamide
-
- インチ: 1S/C13H21N5O/c19-13(16-11-4-2-1-3-5-11)17-9-6-12(10-17)18-14-7-8-15-18/h7-8,11-12H,1-6,9-10H2,(H,16,19)
- InChIKey: SEHICELULQOXLL-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1CCCCC1)N1CCC(C1)N1N=CC=N1
計算された属性
- せいみつぶんしりょう: 263.17461031g/mol
- どういたいしつりょう: 263.17461031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6515-3587-1mg |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6515-3587-2mg |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6515-3587-20μmol |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6515-3587-2μmol |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6515-3587-5μmol |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6515-3587-3mg |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6515-3587-50mg |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6515-3587-25mg |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6515-3587-10mg |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6515-3587-5mg |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide |
2198869-45-1 | 5mg |
$103.5 | 2023-09-08 |
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
4. Book reviews
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamideに関する追加情報
Recent Advances in the Study of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide (CAS: 2198869-45-1)
In recent years, the compound N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide (CAS: 2198869-45-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole-pyrrolidine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential clinical applications.
The synthesis of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide has been optimized through several innovative approaches. Recent studies have highlighted the use of click chemistry for the efficient incorporation of the triazole moiety, which is critical for the compound's bioactivity. The cyclohexyl carboxamide group has been identified as a key structural feature that enhances the compound's stability and binding affinity to target proteins. Researchers have also explored the use of asymmetric catalysis to produce enantiomerically pure forms of the compound, which has led to improved pharmacological profiles.
Biological evaluations of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro studies demonstrated that the compound effectively suppresses the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), making it a potential candidate for the treatment of chronic inflammatory diseases. Additionally, the compound has shown selective binding to certain G-protein-coupled receptors (GPCRs), suggesting its utility in neurological disorders such as Parkinson's disease and schizophrenia.
Recent preclinical studies have further elucidated the pharmacokinetic properties of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide. The compound exhibits favorable oral bioavailability and a half-life that supports once-daily dosing in animal models. Toxicity studies have indicated a wide therapeutic window, with no significant adverse effects observed at efficacious doses. These findings underscore the compound's potential for advancement into clinical trials, pending further optimization and safety assessments.
In conclusion, N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide (CAS: 2198869-45-1) represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and broad biological activity make it a valuable subject of ongoing research. Future studies should focus on elucidating its mechanism of action in greater detail and exploring its potential in combination therapies. The continued investigation of this compound is expected to yield significant contributions to the fields of chemical biology and drug discovery.
2198869-45-1 (N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide) 関連製品
- 2460739-64-2(rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol)
- 923150-43-0(1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2138020-49-0(2-Chloro-5-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine)
- 1805080-28-7(4-Chloro-3-(difluoromethyl)-2-methylpyridine-5-carbonyl chloride)
- 20395-87-3(2-{(benzyloxy)carbonylamino}butanoic acid)
- 2757911-42-3(6-Bromo-5-methyl-3-(2,2,2-trifluoroacetamido)pyrazine-2-carboxylic acid)
- 213689-70-4(2-Butanamine, 3-methyl-N-2-propen-1-yl-)
- 2709427-97-2(Azetidine-1-sulfonyl fluoride)
- 1261879-56-4(Benzoic acid, 2-cyano-4-hydroxy-, methyl ester)
- 1805619-82-2(Ethyl 4-(difluoromethyl)-2-methyl-3-nitropyridine-6-acetate)




